5-Amino-4-fluoro-1-methylindolin-2-one
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Overview
Description
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: Another indole derivative with similar structural features.
Diazepam: A benzodiazepine with a similar indole-like structure.
Uniqueness
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and fluoro groups can enhance its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
5-amino-4-fluoro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-7-3-2-6(11)9(10)5(7)4-8(12)13/h2-3H,4,11H2,1H3 |
InChI Key |
UNEZQHCOICDRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2F)N |
Origin of Product |
United States |
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